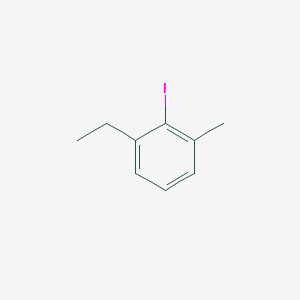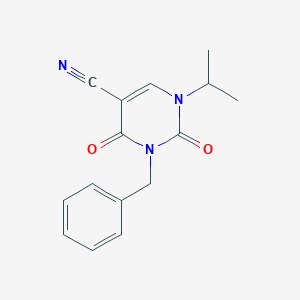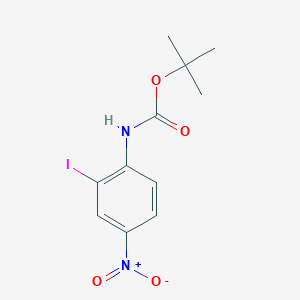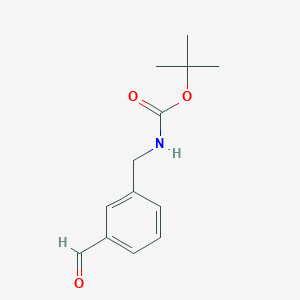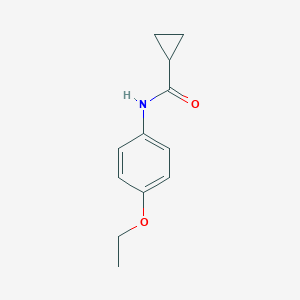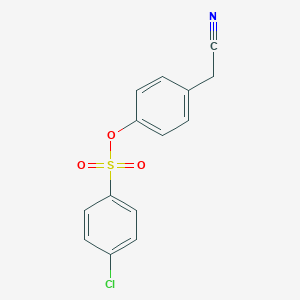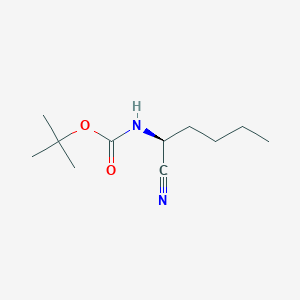
Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI), also known as S-CPIT or S-CPIT-1, is a chemical compound that has gained significant attention in scientific research due to its potential application in various areas such as medicinal chemistry, drug design, and material science.
Wirkmechanismus
The mechanism of action of Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) involves the inhibition of the target enzyme through the formation of a covalent bond between the carbamate group of Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) and the active site of the enzyme. This results in the inactivation of the enzyme, leading to the reduction of the pathological symptoms associated with the disease.
Biochemische Und Physiologische Effekte
Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) has been found to exhibit good pharmacokinetic properties such as good oral bioavailability, high metabolic stability, and low toxicity. It has also been found to cross the blood-brain barrier, making it a potential candidate for the treatment of central nervous system diseases. In addition, Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) has been found to exhibit anti-inflammatory and antioxidant properties, which can further enhance its therapeutic potential.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) in lab experiments include its high purity, good solubility, and ease of synthesis. However, the limitations of using Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) include its relatively high cost and the need for specialized equipment for its synthesis.
Zukünftige Richtungen
There are several future directions for the research on Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI). Firstly, the development of Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) as a therapeutic agent for various diseases such as Alzheimer's disease, Parkinson's disease, and depression needs to be further explored. Secondly, the potential application of Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) in material science such as the development of biosensors and drug delivery systems needs to be investigated. Thirdly, the structure-activity relationship of Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) needs to be further elucidated to optimize its pharmacological properties. Finally, the development of more efficient and cost-effective synthesis methods for Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) needs to be explored to facilitate its large-scale production.
Conclusion
In conclusion, Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) is a promising chemical compound that has potential applications in various areas such as medicinal chemistry, drug design, and material science. Its potent inhibitory activity against various enzymes, good pharmacokinetic properties, and anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various diseases. However, further research is needed to fully explore its therapeutic potential and optimize its pharmacological properties.
Synthesemethoden
The synthesis of Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) involves the reaction between 1-cyanopentyl carbamate and tert-butyl chloroformate in the presence of a base catalyst. The reaction yields Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) in high purity and yield. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) has been extensively studied for its potential application in medicinal chemistry and drug design. It has been found to exhibit potent inhibitory activity against various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the pathogenesis of various diseases such as Alzheimer's disease, Parkinson's disease, and depression. Therefore, Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) has the potential to be developed as a therapeutic agent for these diseases.
Eigenschaften
CAS-Nummer |
180994-28-9 |
|---|---|
Produktname |
Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)-(9CI) |
Molekularformel |
C11H20N2O2 |
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
tert-butyl N-[(1S)-1-cyanopentyl]carbamate |
InChI |
InChI=1S/C11H20N2O2/c1-5-6-7-9(8-12)13-10(14)15-11(2,3)4/h9H,5-7H2,1-4H3,(H,13,14)/t9-/m0/s1 |
InChI-Schlüssel |
PHAKPKRDXZRCHO-VIFPVBQESA-N |
Isomerische SMILES |
CCCC[C@@H](C#N)NC(=O)OC(C)(C)C |
SMILES |
CCCCC(C#N)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CCCCC(C#N)NC(=O)OC(C)(C)C |
Synonyme |
Carbamic acid, (1-cyanopentyl)-, 1,1-dimethylethyl ester, (S)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



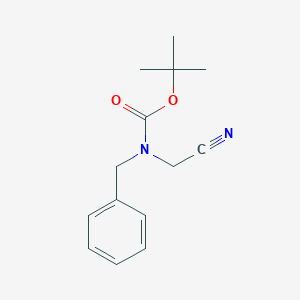
![5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B61372.png)
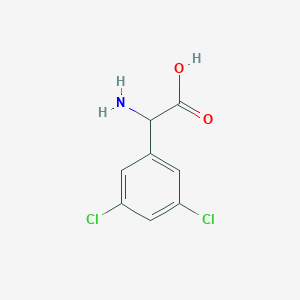
![6-((3-(Trifluoromethyl)phenyl)thio)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B61377.png)
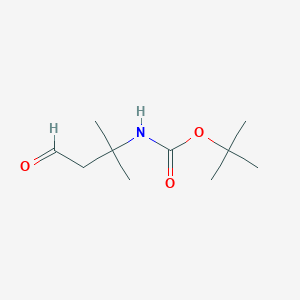
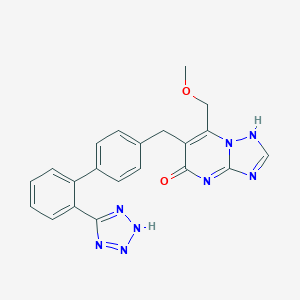
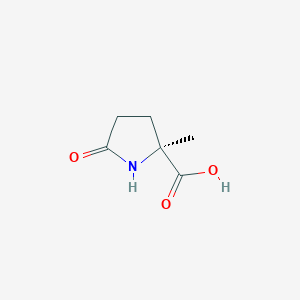
![(R)-2-(Pyrrolidin-2-YL)-1H-benzo[D]imidazole](/img/structure/B61386.png)
